(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide
Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and IUPAC name.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, reagents, and conditions used in the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Applications
Catalytic Applications
A study by Jetti, Verma, & Jain (2017) describes the use of sulfonamide derivatives as catalysts in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones. This demonstrates their potential use in catalyzing reactions involving similar chemical structures.
Antitumor Activities
Research by Xiong Jing (2011) highlights the synthesis of compounds related to the given chemical, showing selective antitumor activities. This suggests the possible application of the compound in cancer research and therapy.
Synthetic Applications in Organic Chemistry
A study conducted by Enders, Berg, & Jandeleit (2003) explores the synthesis of related compounds, indicating its relevance in creating novel organic molecules.
Crystal Structure Analysis
Research by Shang et al. (2011) focuses on the synthesis and crystal structure determination of similar compounds, which is vital for understanding molecular interactions and properties.
Structural Studies in Chemistry
Liu et al. (2014) investigate the structures of uracil derivatives closely related to the compound . This type of study is crucial for the development of new pharmaceuticals and understanding biological mechanisms.
Synthesis of Pyrimidine Derivatives
A study by Mekuskiene & Vainilavicius (2006) discusses the synthesis of pyrimidine-2,4-diones, showing the compound's relevance in the creation of complex organic structures.
Drug Metabolism Studies
The work of Zmijewski et al. (2006) involves the preparation of mammalian metabolites of a similar compound, highlighting its importance in pharmacology and drug metabolism research.
Heterocyclic System Synthesis
Research by Hasegawa & Hirooka (1972) on the synthesis of heterocyclic systems underscores the compound's role in the development of new heterocyclic structures in chemistry.
Preparation of Novel Compounds
The study by Fall et al. (2021) demonstrates the preparation of novel compounds, indicating the utility of related chemical structures in creating new molecular entities.
Oxidative Degradation Studies
Research by Hovorka, Hageman, & Schöneich (2002) explores the oxidative degradation of a sulfonamide-containing compound, relevant for understanding the stability and degradation pathways of similar structures.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further study.
I hope this information is helpful. If you have any other questions, feel free to ask!
properties
IUPAC Name |
N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGLRWKUQPNKD-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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